3,5-Dichloro-4-formylphenylboronic acid chemical properties
3,5-Dichloro-4-formylphenylboronic acid chemical properties
An In-depth Technical Guide to 3,5-Dichloro-4-formylphenylboronic Acid: Properties, Reactivity, and Applications
Introduction: A Versatile Bifunctional Building Block
3,5-Dichloro-4-formylphenylboronic acid is a specialized organoboron compound that has emerged as a significant building block for medicinal chemists and materials scientists. Its unique molecular architecture, featuring a trifecta of reactive sites—a boronic acid, an aldehyde, and a dichlorinated phenyl ring—offers a powerful platform for the synthesis of complex molecular scaffolds. The strategic placement of two chlorine atoms flanking a formyl group creates a distinct electronic environment that modulates the reactivity of both the boronic acid and the aldehyde, providing a handle for selective and sequential transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, and proven applications, with a focus on the causality behind its synthetic utility.
Core Physicochemical and Spectral Properties
The physical and spectral characteristics of a reagent are fundamental to its effective application in synthesis. 3,5-Dichloro-4-formylphenylboronic acid is typically a solid at room temperature, and like many boronic acids, it can exist in equilibrium with its cyclic anhydride form (a trimeric boroxine), particularly upon heating or in a non-polar environment. This tendency necessitates careful handling and characterization to ensure stoichiometric accuracy in reactions.
Table 1: Physicochemical Properties of 3,5-Dichloro-4-formylphenylboronic Acid and Related Analogs
| Property | 3,5-Dichloro-4-formylphenylboronic acid | 3,5-Difluoro-4-formylphenylboronic acid | 4-Formylphenylboronic acid |
| Molecular Formula | C₇H₅BCl₂O₃ | C₇H₅BF₂O₃[1][2] | C₇H₇BO₃[3][4][5] |
| Molecular Weight | 218.83 g/mol | 185.92 g/mol [1] | 149.94 g/mol [3][4][6] |
| CAS Number | 919355-47-8 | 870718-11-9[1] | 87199-17-5[3][4][6] |
| Appearance | White to light yellow crystalline powder[7][8][9] | Solid[1] | White to Orange to Green powder to crystal[10] |
| Melting Point | Not specified | 255-260 °C[1][2] | 237-242 °C[4][7][11] |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents. | Not specified | Slightly soluble in water.[4][11] |
Structural Elucidation Through Spectroscopy
Confirming the identity and purity of 3,5-Dichloro-4-formylphenylboronic acid is paramount before its use. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The two aromatic protons will appear as a singlet due to the symmetrical substitution pattern. The acidic protons of the boronic acid group (B(OH)₂) are often broad and may exchange with trace water in the solvent, appearing over a wide chemical shift range.[7]
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¹³C NMR Spectroscopy : The carbon spectrum will feature a distinct signal for the carbonyl carbon of the aldehyde group around 190 ppm. Other expected signals include those for the aromatic carbons, with the carbon atom directly bonded to the boron atom appearing at a unique chemical shift.[5]
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Mass Spectrometry : This technique is crucial for confirming the molecular weight of the compound, which is 218.83 g/mol . The isotopic pattern resulting from the two chlorine atoms provides a definitive confirmation of the structure.
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Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹) and the broad O-H stretch of the boronic acid group (typically 3200-3500 cm⁻¹).
Reactivity and Synthetic Applications: A Dual-Handle Reagent
The synthetic power of 3,5-Dichloro-4-formylphenylboronic acid lies in its dual functionality, which allows for its participation in a variety of chemical transformations.
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. In this context, the boronic acid serves as the organometallic nucleophile that transfers its substituted phenyl group to an electrophilic partner, typically an aryl or vinyl halide/triflate.
The electron-withdrawing nature of the two chlorine atoms and the formyl group significantly influences the reactivity. While electron-withdrawing groups can sometimes slow down the crucial transmetalation step in the catalytic cycle, the proper choice of catalyst, ligand, and base can overcome this challenge to achieve high coupling efficiency.[12] This substitution pattern is often intentionally designed to fine-tune the electronic properties of the final product, which is critical in the development of pharmaceuticals and organic electronic materials.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactions of the Aldehyde Group
The formyl group provides a second reactive handle for further molecular elaboration, either before or after the Suzuki coupling. This enables the construction of highly complex and diverse molecular libraries from a single starting material. Key transformations include:
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Reductive Amination: To introduce amine functionalities.
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Wittig Reaction: For the formation of alkenes.
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Condensation Reactions: Such as the Knoevenagel or aldol condensations.
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Oxidation/Reduction: To form a carboxylic acid or an alcohol, respectively.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a representative methodology for coupling 3,5-Dichloro-4-formylphenylboronic acid with an aryl bromide.
Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
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3,5-Dichloro-4-formylphenylboronic acid (1.2 equiv.)
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Aryl bromide (1.0 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
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Solvent (e.g., Dioxane/Water or Toluene/Water mixture)
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Inert gas (Argon or Nitrogen)
Methodology:
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Reaction Setup (Inert Atmosphere):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), 3,5-Dichloro-4-formylphenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Causality: The use of a flame-dried flask and inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
-
Degassing the Solvent:
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Add the solvent mixture (e.g., 4:1 Dioxane/Water) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles).
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Degassing removes dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst (3-5 mol%) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition. The specific catalyst and ligands are chosen to balance stability and reactivity.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
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Causality: The aqueous work-up removes the inorganic base and salts, while column chromatography separates the desired product from unreacted starting materials and catalyst residues.
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Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Safety and Handling
As a laboratory chemical, 3,5-Dichloro-4-formylphenylboronic acid requires careful handling to minimize risk.
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Hazards: May cause skin, eye, and respiratory irritation. It is important to consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][13][14] Work in a well-ventilated fume hood to avoid inhalation of dust.[3][13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents and moisture to prevent degradation and anhydride formation.[13]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13][15]
Conclusion
3,5-Dichloro-4-formylphenylboronic acid is a highly valuable and versatile reagent for synthetic chemists. Its ability to undergo sequential or orthogonal reactions at its boronic acid and aldehyde functionalities, coupled with the electronic influence of its dichloro substitution, makes it an ideal building block for creating complex molecules with precisely tuned properties. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for leveraging its full potential in drug discovery and materials science research.
References
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Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]
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4-Formylphenylboronic Acid. PubChem. Retrieved from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]
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3,5-Difluoro-4-Formylphenylboronic Acid. ChemBK. Retrieved from [Link]
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4-Formylphenyl Boronic Acid (4-FPBA). Curia Global. Retrieved from [Link]
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The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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(4-Formyl-3,5-dimethoxyphenyl)boronic acid. PubChem. Retrieved from [Link]
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Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Method for producing formylphenylboronic acids. Google Patents.
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Exploring 4-Formylphenylboronic Acid: Applications and Properties. Medium. Retrieved from [Link]
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SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Retrieved from [Link]
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